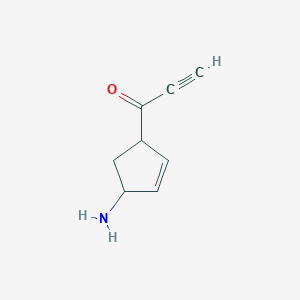
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is an organic compound characterized by a unique structure that includes a chloromethyl group, a cyclopropyl ring, and an ethyloxolane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane typically involves the reaction of cyclopropyl derivatives with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride to facilitate the chloromethylation reaction . The reaction is carried out under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts to convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted oxolane derivatives.
科学的研究の応用
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane involves its reactivity with various molecular targets The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with biological molecules
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-cyclopropyl-3-methyloxolane: Similar structure but with a methyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-propyloxolane: Similar structure but with a propyl group instead of an ethyl group.
3-(Chloromethyl)-2-cyclopropyl-3-butyloxolane: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
3-(Chloromethyl)-2-cyclopropyl-3-ethyloxolane is unique due to the presence of the ethyloxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs
特性
分子式 |
C10H17ClO |
|---|---|
分子量 |
188.69 g/mol |
IUPAC名 |
3-(chloromethyl)-2-cyclopropyl-3-ethyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-2-10(7-11)5-6-12-9(10)8-3-4-8/h8-9H,2-7H2,1H3 |
InChIキー |
WZPIDLJHIDETKY-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCOC1C2CC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



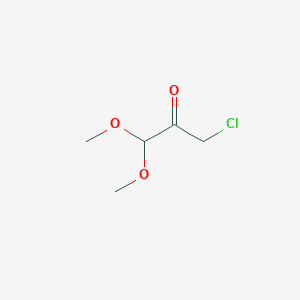
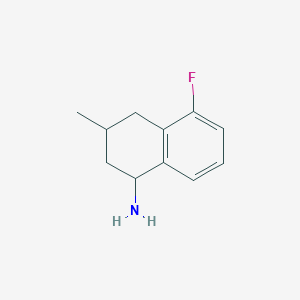
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)

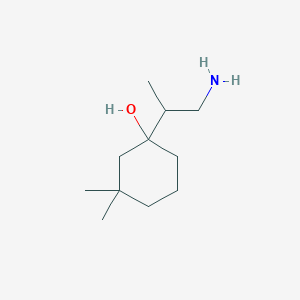
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

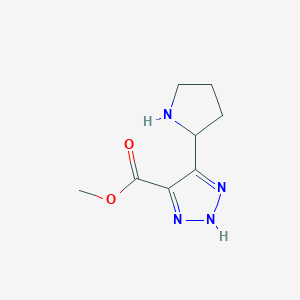

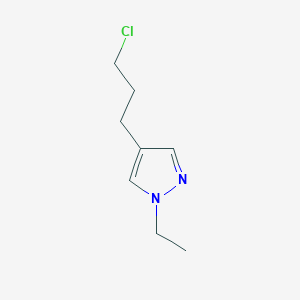
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)

